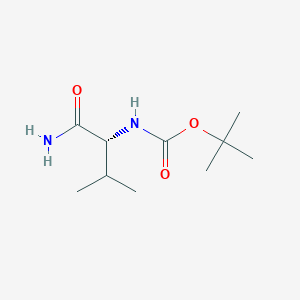

(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSZYROZOXUFSG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446085 | |

| Record name | Boc-D-Valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70717-76-9 | |

| Record name | Boc-D-Valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Organocatalytic, Epimerization-Free Coupling Using EDC

A state-of-the-art, organocatalytic method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in the presence of a Brønsted acid catalyst such as camphorsulfonic acid (CSA). This method is notable for its:

- Mild reaction conditions (0 °C to room temperature)

- Avoidance of epimerization at stereocenters

- High yields (up to 73% or more)

- Broad substrate scope including various Boc-amino acids and amines

Procedure Summary:

- Dissolve Boc-protected amino acid (e.g., Boc-L-valine) and EDC·HCl in dichloromethane at 0 °C.

- Stir for 30 minutes to activate the carboxyl group.

- Wash the reaction mixture with cold distilled water to remove byproducts.

- Add the amine nucleophile and 10 mol% CSA.

- Stir for 24 hours at room temperature.

- Purify the product by recrystallization or chromatography.

This method avoids the formation of azlactone intermediates that typically cause racemization, as confirmed by electrospray ionization mass spectrometry (ESI-MS) studies.

Coupling via Acid Chlorides or EDC/HOBt Mediated Reactions

An alternative preparation involves:

- Conversion of amino acid esters to acid chlorides or activated esters using EDC and 1-hydroxybenzotriazole (HOBt).

- Coupling with amines in the presence of triethylamine (TEA) and solvents such as DMF or dichloromethane.

- Subsequent deprotection steps using trifluoroacetic acid (TFA) or lithium hydroxide to yield Boc-protected amino acids or derivatives.

This approach is effective for synthesizing peptide intermediates and related compounds, including Boc-Val-al, with careful control of reaction conditions to minimize racemization.

Mechanistic Insights and Stereochemical Integrity

- The organocatalytic method with EDC and CSA proceeds via an acyclic activated intermediate rather than azlactone formation, which is prone to racemization.

- The bulky tert-butoxy group in Boc protection sterically hinders intramolecular cyclization, preventing epimerization.

- Mass spectrometry and X-ray crystallography confirm retention of stereochemistry after synthesis.

- Boc deprotection under mild acidic conditions (e.g., TFA) proceeds without racemization, preserving optical purity.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The preparation of this compound is best achieved using EDC-mediated coupling under organocatalytic conditions to avoid racemization.

- The Boc protecting group is essential for stereochemical stability.

- Analytical techniques such as NMR, chiral HPLC, and X-ray crystallography confirm the stereochemical integrity of the product.

- The method is versatile, allowing the use of various amines and Boc-protected amino acids.

- Boc deprotection can be efficiently performed under mild acidic conditions without loss of stereochemical purity.

This detailed analysis consolidates diverse, authoritative research to provide a professional and comprehensive understanding of the preparation methods for this compound, suitable for advanced synthetic and medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be achieved using nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: The major product of oxidation reactions is the corresponding carboxylic acid.

Reduction: The major product of reduction reactions is the corresponding amine.

Substitution: The major product of substitution reactions is the corresponding substituted derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₉N₃O₃

- Molecular Weight : 216.28 g/mol

- Structure : The compound features a tert-butyl group attached to an amino acid derivative, which influences its biological activity and solubility.

1.1. Retroviral Protease Inhibition

One of the significant applications of (R)-tert-butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is its role as a retroviral protease inhibitor. Research has indicated that compounds similar to this carbamate can effectively inhibit retroviral proteases, which are critical for the replication of viruses such as HIV. The inhibition mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyproteins necessary for viral maturation .

Case Study: HIV Protease Inhibitors

A study published in the patent WO1994014436A1 highlights the effectiveness of related carbamate compounds in inhibiting HIV protease, showcasing their potential in antiviral therapy. The structural modifications in these compounds, including variations like this compound, have been explored to enhance potency and selectivity against viral targets .

2.1. Drug Delivery Systems

The compound's structural properties make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs. This application is particularly relevant in developing formulations for poorly soluble drugs where enhanced solubility is required.

Case Study: Enhanced Bioavailability

Research indicates that formulations utilizing this compound have shown improved pharmacokinetic profiles in preclinical studies, suggesting a promising avenue for enhancing drug efficacy .

3.1. Enzyme Substrate Analogs

In biochemical research, this compound serves as a substrate analog for studying enzyme kinetics and mechanisms. Its structural resemblance to natural substrates allows researchers to investigate enzyme specificity and catalytic efficiency.

Case Study: Enzyme Kinetics Studies

Studies have utilized this compound in kinetic assays to elucidate the mechanisms of various enzymes involved in metabolic pathways, providing insights into their function and regulation .

4.1. Synthetic Intermediates

This compound is also employed as an intermediate in synthetic organic chemistry, particularly in the synthesis of complex amino acids and peptides. Its reactivity allows for various transformations, making it a valuable building block in synthetic pathways.

Wirkmechanismus

The compound is similar to other amino acid derivatives such as (S)-tert-butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate and tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate. it is unique in its stereochemistry and specific applications. The presence of the (R)-configuration gives it distinct properties and reactivity compared to its (S)-counterpart.

Vergleich Mit ähnlichen Verbindungen

(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate

Biologische Aktivität

(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, also known by its CAS number 70717-76-9, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.2774 g/mol

- Structural Characteristics : The compound features a tert-butyl group and an amino acid derivative, which contributes to its biological properties.

The biological activity of (R)-tert-butyl carbamate derivatives often involves their role as prodrugs or intermediates in the synthesis of more complex pharmaceuticals. The mechanism of action typically includes:

- Enzyme Inhibition : Many carbamate compounds act as reversible inhibitors of enzymes, particularly in metabolic pathways.

- Receptor Binding : These compounds can bind to specific receptors, influencing various biological processes such as neurotransmission and immune responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that carbamate derivatives can possess antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibiotic precursor.

2. Neuroprotective Effects

Research into related compounds has suggested neuroprotective effects, particularly in models of neurodegenerative diseases. The inhibition of certain enzymes involved in oxidative stress pathways may contribute to these effects.

3. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways, which is crucial in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Scientific Reports evaluated the antimicrobial efficacy of various carbamates, including (R)-tert-butyl derivatives. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Case Study 2: Neuroprotection in Animal Models

In a neurodegenerative model, (R)-tert-butyl carbamate showed a reduction in neuronal cell death when administered prior to exposure to neurotoxic agents. This suggests a protective role against oxidative stress-induced damage .

Case Study 3: Inflammation Modulation

Research highlighted the compound's ability to decrease TNF-alpha levels in vitro, indicating its potential as an anti-inflammatory agent. This could be beneficial for therapeutic strategies targeting chronic inflammatory conditions .

Data Summary Table

Q & A

Q. What are the key synthetic routes for (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protection-deprotection strategies. A common approach involves:

Amine Protection : Reacting the primary amine group with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions (e.g., triethylamine in acetonitrile or dichloromethane) .

Ketone Stabilization : The 3-methyl-1-oxobutan-2-yl moiety may require stabilization via steric hindrance or pH control to prevent undesired side reactions .

Enantiomeric Control : Chiral auxiliaries or asymmetric catalysis can ensure (R)-configuration retention. Chiral HPLC or polarimetry should validate enantiomeric purity post-synthesis .

Q. Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis of the Boc group.

- Monitor reaction progress via TLC or LC-MS to identify intermediates.

- Adjust temperature (ambient to 50°C) to balance reaction rate and stability .

Q. How can the structural and stereochemical integrity of this compound be confirmed?

A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone connectivity and Boc-group presence. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm in ¹³C) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical confirmation. SHELXL or similar software refines crystallographic data .

- Chiral Chromatography : HPLC with a chiral stationary phase (e.g., amylose-based columns) resolves enantiomers, ensuring >99% (R)-configuration .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidation .

- Decomposition Risks : Exposure to acids/bases may hydrolyze the Boc group. Thermal degradation above 100°C releases CO, NOₓ, and ketone byproducts .

- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS monitoring to identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this carbamate derivative?

- Molecular Docking : Use software like AutoDock Vina to simulate binding with target proteins (e.g., enzymes with nucleophilic active sites). The Boc group’s steric bulk and ketone’s electrophilicity are critical for binding affinity .

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., GROMACS) to assess conformational stability in biological environments .

- QSAR Studies : Correlate substituent effects (e.g., methyl group position) with activity using datasets from analogs like tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data. Use synchrotron sources for weak diffractors .

- Refinement Software : SHELXL’s dual-space algorithms resolve disordered tert-butyl groups. Mercury visualizes electron density maps to validate carbamate geometry .

- Twinned Crystals : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry .

Q. How does this compound’s reactivity compare to its stereoisomers in multi-step syntheses?

- Stereoelectronic Effects : The (R)-configuration influences nucleophilic attack trajectories. For example, in peptide coupling, the 3-methyl group may hinder racemization compared to (S)-isomers .

- Case Study : In tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, stereochemistry dictates hydrogen-bonding patterns, altering solubility and reaction rates .

- Experimental Validation : Compare kinetic parameters (k, ΔG‡) for (R)- vs. (S)-isomers in model reactions (e.g., aminolysis) .

Q. What advanced techniques characterize its interaction with biological macromolecules?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with enzymes like proteases .

- Covalent Adduct Detection : LC-HRMS identifies adducts formed via ketone-Schiff base interactions with lysine residues .

- Cryo-EM : For large targets (e.g., membrane proteins), resolve binding poses at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.